6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole
Description
6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole is a chemical compound with the molecular formula C17H11BrN2 . It has a molecular weight of 323.187 and is composed of 31 atoms, including 11 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 1 Bromine atom .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, has been a subject of considerable interest due to their biological and pharmaceutical activities . The synthesis often involves multicomponent reactions and the introduction of various groups, such as alkyl or aralkyl and a sulfonyl group .Molecular Structure Analysis
The molecular structure of this compound is characterized by a density of 1.5±0.1 g/cm3, a boiling point of 472.6±38.0 °C at 760 mmHg, and a flash point of 239.6±26.8 °C . The exact mass is 322.010559 .Chemical Reactions Analysis
Indoles, including this compound, are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Physical and Chemical Properties Analysis
This compound has a LogP value of 5.60, indicating its lipophilicity . It has a vapour pressure of 0.0±1.2 mmHg at 25°C and an index of refraction of 1.701 .Future Directions
The future directions in the study of indoles, including 6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole, involve the design and synthesis of novel indole derivatives by introducing various groups based on the combination principles . These compounds are then evaluated for their biological activities, such as antitumor activities .
Properties
IUPAC Name |
6-bromo-9-phenylpyrido[2,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2/c18-12-8-9-16-15(11-12)14-7-4-10-19-17(14)20(16)13-5-2-1-3-6-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHPPLCHNJQVKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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